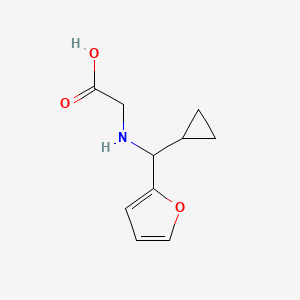

2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid

Description

2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid is a cyclopropane-containing amino acid derivative featuring a furan-2-ylmethyl substituent. Its structure combines a cyclopropyl group (a strained three-membered ring) with a heteroaromatic furan moiety, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-[[cyclopropyl(furan-2-yl)methyl]amino]acetic acid |

InChI |

InChI=1S/C10H13NO3/c12-9(13)6-11-10(7-3-4-7)8-2-1-5-14-8/h1-2,5,7,10-11H,3-4,6H2,(H,12,13) |

InChI Key |

CHNACXNEWUWMJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC=CO2)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Furan Ring Introduction: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Amino Acid Moiety Addition: The amino acid moiety can be introduced through amination reactions, where the furan-containing intermediate is reacted with glycine or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in studies investigating the biological activity of furan-containing compounds.

Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclopropyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk and Electronics : The furan-2-ylmethyl group in the target compound introduces aromaticity and moderate steric hindrance compared to smaller (methyl) or bulkier (benzyl) substituents. The oxygen atom in furan may enhance solubility via hydrogen bonding .

- Bioactivity : Substituted benzyl groups (e.g., 5-fluoro-2-methoxy) are associated with enhanced receptor binding in drug candidates, suggesting the target compound’s furan group could offer similar tunability .

Physicochemical Properties

- Crystallography : Similar compounds (e.g., 2-(3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) form centrosymmetric dimers via O–H···O hydrogen bonds, a feature likely shared by the target compound .

- Acidity : The carboxylic acid group (pKa ~2-3) is common across analogs, but substituents like furan may slightly alter acidity through inductive effects .

Biological Activity

2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group, a furan ring, and an amino acid moiety, which contribute to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The structural uniqueness of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid is pivotal to its biological activity. The presence of the cyclopropyl group can enhance lipophilicity and influence receptor binding, while the furan ring may contribute to its reactivity and interaction with various biological targets.

| Structural Feature | Description |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and pharmacological properties |

| Furan Ring | Contributes to chemical reactivity and interaction with targets |

| Amino Acid Moiety | Provides potential for modulation of biological pathways |

Research indicates that 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid interacts with specific enzymes and receptors, suggesting a multifaceted mechanism of action. The compound may act as an enzyme inhibitor or modulator, affecting various signaling pathways. For instance, studies have shown that it can inhibit key enzymes involved in neurotransmitter regulation, potentially making it beneficial for treating neurological disorders.

Antimicrobial Properties

Preliminary studies suggest that 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Neuroprotective Effects

In addition to its antimicrobial properties, there is growing interest in the neuroprotective effects of this compound. Research suggests that it may modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This potential has led to investigations into its use for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies have explored the therapeutic potential of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid:

- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Antimicrobial Efficacy : Clinical isolates of E. coli were tested against the compound, demonstrating significant inhibition compared to standard antibiotics.

- Enzyme Inhibition Studies : The compound showed a dose-dependent inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Cyclopropyl(methyl)amino)acetic acid | Cyclopropyl group, methyl group | Lacks furan ring; primarily studied for enzyme inhibition |

| Furan-2-carboxylic acid | Contains furan ring but lacks cyclopropyl group | Simpler structure; limited biological activity |

| Cyclopropylamine | Contains cyclopropyl group but lacks furan | Primarily an amine without additional functionalities |

The combination of the cyclopropyl group, furan ring, and amino acid moiety in 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid provides a distinct profile that enhances its biological reactivity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.